molecular formula C9H10N2O2S B169974 Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate CAS No. 130182-29-5

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate

Cat. No.: B169974
CAS No.: 130182-29-5
M. Wt: 210.26 g/mol
InChI Key: LBBSFTFSJPJBTL-UHFFFAOYSA-N
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Description

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with ethyl 2-chloroacetoacetate under reflux conditions in ethanol. This reaction typically requires a base, such as sodium ethoxide, to facilitate the formation of the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted green synthesis techniques. This method utilizes microwave irradiation to accelerate the reaction between 2-aminothiazole and ethyl 2-chloroacetoacetate, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBSFTFSJPJBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CN=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564211
Record name Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130182-29-5
Record name Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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